![molecular formula C16H16ClN3O3 B5882846 N'-{[2-(4-chlorophenoxy)-2-methylpropanoyl]oxy}-4-pyridinecarboximidamide](/img/structure/B5882846.png)
N'-{[2-(4-chlorophenoxy)-2-methylpropanoyl]oxy}-4-pyridinecarboximidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N'-{[2-(4-chlorophenoxy)-2-methylpropanoyl]oxy}-4-pyridinecarboximidamide, commonly known as CMI, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields of research.
Mecanismo De Acción
The mechanism of action of CMI is not fully understood, but it is believed to involve the inhibition of various molecular targets, including enzymes and receptors. CMI has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in gene expression and are often dysregulated in cancer cells. CMI has also been shown to inhibit the activity of the cannabinoid receptor CB1, which is involved in the regulation of pain, appetite, and mood.
Biochemical and Physiological Effects:
CMI has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, the induction of apoptosis, the suppression of angiogenesis, and the reduction of inflammation. CMI has also been shown to protect neurons from oxidative stress and prevent neuronal cell death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using CMI in lab experiments is its ability to inhibit various molecular targets, making it a versatile tool for studying various biological processes. However, one limitation of using CMI is its potential toxicity, which can vary depending on the concentration and duration of exposure.
Direcciones Futuras
For research on CMI include investigating its potential applications in cancer and neurodegenerative disease research and further understanding its mechanism of action.
Métodos De Síntesis
CMI can be synthesized using a simple method that involves the reaction of 4-pyridinecarboximidamide with 2-(4-chlorophenoxy)-2-methylpropanoyl chloride. The reaction takes place in the presence of a base such as triethylamine, and the product is obtained after purification using column chromatography.
Aplicaciones Científicas De Investigación
CMI has been extensively studied for its potential applications in various fields of research, including cancer, inflammation, and neurodegenerative diseases. In cancer research, CMI has been shown to inhibit the growth of cancer cells by inducing apoptosis and suppressing angiogenesis. In inflammation research, CMI has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In neurodegenerative disease research, CMI has been shown to protect neurons from oxidative stress and prevent neuronal cell death.
Propiedades
IUPAC Name |
[(Z)-[amino(pyridin-4-yl)methylidene]amino] 2-(4-chlorophenoxy)-2-methylpropanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClN3O3/c1-16(2,22-13-5-3-12(17)4-6-13)15(21)23-20-14(18)11-7-9-19-10-8-11/h3-10H,1-2H3,(H2,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOQNGMTYIHWOHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)ON=C(C1=CC=NC=C1)N)OC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C(=O)O/N=C(/C1=CC=NC=C1)\N)OC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
34.3 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49725526 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
[(Z)-[amino(pyridin-4-yl)methylidene]amino] 2-(4-chlorophenoxy)-2-methylpropanoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-(5-chloro-2-methoxyphenyl)-3-[(4-hydroxybenzoyl)hydrazono]butanamide](/img/structure/B5882789.png)
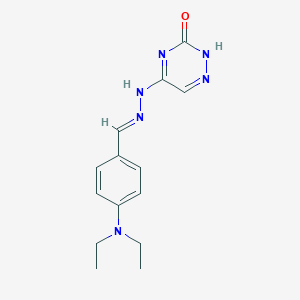
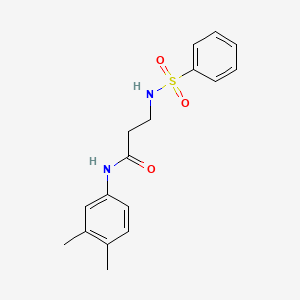
![N-benzyl-2-[(methylsulfonyl)amino]benzamide](/img/structure/B5882808.png)

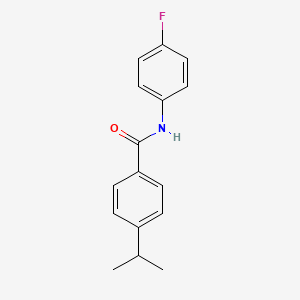
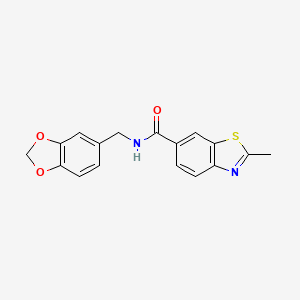
![N-{4-[(diethylamino)carbonyl]phenyl}-2-ethoxybenzamide](/img/structure/B5882831.png)

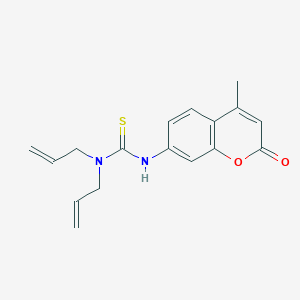
![1-(2,4-dihydroxyphenyl)-2-[(1-phenyl-1H-pyrazol-4-yl)oxy]ethanone](/img/structure/B5882856.png)